3-[(3-Methylphenoxy)methyl]piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAOHEHNXIVPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594444 | |
| Record name | 3-[(3-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693764-34-0 | |
| Record name | 3-[(3-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization and Biological Activity
In Vitro Pharmacological Profiling of 3-[(3-Methylphenoxy)methyl]piperidine
Enzyme Inhibition Assays
L-Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, and its inhibition is a target for cancer therapy. Extensive literature searches did not yield any specific studies investigating the inhibitory activity of this compound on the LDHA enzyme. While various compounds are known to inhibit LDHA, with some demonstrating IC50 values in the nanomolar to micromolar range, no such data is currently available for the subject compound.
The Phosphatidylinositol-4,5-bisphosphate 3-kinase α (PI3Kα) pathway is crucial for cell growth, proliferation, and survival, making it a key target in cancer research. As with LDHA, there is no available scientific literature detailing any investigation into the inhibitory effects of this compound on PI3Kα.
Biogenic Amine Reuptake Inhibition
Biogenic amines, including norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA), are neurotransmitters that play a fundamental role in mood regulation and various physiological processes. The reuptake of these amines from the synaptic cleft is a primary mechanism for terminating their signaling. Inhibition of this reuptake can potentiate neurotransmission and is a common mechanism of action for antidepressant medications.
Research on structurally similar compounds, specifically 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, has shown significant inhibitory activity on the reuptake of biogenic amines. These studies provide insights into the potential activity of this compound. For instance, in vitro tests using pig brain synaptosomal fractions demonstrated that certain derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine possess biological activity comparable to the established antidepressant viloxazine (B1201356).
Similarly, studies on 3-(methyleneaminoxy)methylpiperidine derivatives have shown their capacity to inhibit the reuptake of norepinephrine, serotonin, and dopamine in rabbit brain synaptosomal fractions. The inhibitory concentrations (IC50) for some of these derivatives were found to be lower than that of viloxazine, particularly for the serotonin and dopamine uptake systems.
Below is a table summarizing the biogenic amine reuptake inhibition data for representative analogous piperidine (B6355638) derivatives.
| Compound Class | Norepinephrine (NE) Reuptake Inhibition (IC50) | Serotonin (5-HT) Reuptake Inhibition (IC50) | Dopamine (DA) Reuptake Inhibition (IC50) | Reference |
| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Activity comparable to viloxazine | Activity comparable to viloxazine | Activity comparable to viloxazine | |
| 3-(methyleneaminoxy)methylpiperidine derivatives | Generally active | Often lower IC50 than viloxazine | Often lower IC50 than viloxazine |
Neurotransmitter System Modulation
The modulation of neurotransmitter systems is a direct consequence of biogenic amine reuptake inhibition. By blocking the reuptake of norepinephrine, serotonin, and dopamine, piperidine derivatives can effectively increase the concentration of these neurotransmitters in the synapse, thereby enhancing their signaling. This modulation is the basis for the antidepressant effects observed with compounds like viloxazine and is the predicted mechanism of action for structurally related piperidine compounds.
The structure-activity relationship of piperidine derivatives suggests that the piperidine moiety plays a crucial role in their neuropharmacological activity. Modifications to this ring and its substituents can influence the selectivity and potency of inhibition for different monoamine transporters.
In Vivo Assessment of this compound Bioactivity
Preclinical Efficacy Models for Central Nervous System Disorders
The potential therapeutic effects of piperidine derivatives in central nervous system (CNS) disorders have been evaluated in various preclinical models. For antidepressant activity, the reserpine-induced hypothermia and ptosis model in mice is a standard screening test. In this model, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine demonstrated efficacy comparable to viloxazine, suggesting potential antidepressant properties.
Furthermore, the broader class of piperidine-containing compounds has been investigated for neuroprotective effects in models of neurodegenerative diseases. For example, piperine, an alkaloid containing a piperidine ring, has shown protective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. While these findings are for a different piperidine-containing structure, they highlight the potential for this chemical class to be explored for a range of CNS disorders.
| Preclinical Model | Disorder | Observed Effects of Analogous Compounds | Reference |
| Reserpine Interaction Test in Mice | Depression | Antagonism of reserpine-induced symptoms, comparable to viloxazine | |
| MPTP-Induced Mouse Model | Parkinson's Disease | Neuroprotective effects (with piperine) |
Antidepressant Activity Models
There is no publicly available scientific data detailing the evaluation of this compound in established animal models of depression, such as the forced swim test or tail suspension test. Consequently, its potential antidepressant activity remains uncharacterized.
Antinociceptive and Analgesic Properties
Investigations into the antinociceptive and analgesic effects of this compound have not been reported in the scientific literature. Standard preclinical pain models, including the hot plate test and writhing test, have not been utilized to assess the compound's potential to alleviate pain.
Anticonvulsant Activity Evaluation
There is no available research on the anticonvulsant properties of this compound. Its activity has not been assessed in common seizure models, such as those induced by pentylenetetrazole (PTZ) or maximal electroshock (MES).
Studies on L-DOPA-induced Dyskinesias
The potential modulatory effects of this compound on L-DOPA-induced dyskinesias, a common complication in the treatment of Parkinson's disease, have not been investigated in any published preclinical studies.
Investigations in Oncology Models
A thorough search of scientific databases indicates that this compound has not been evaluated for its potential anticancer activity in any oncology models. There are no published studies on its effects on cancer cell proliferation, apoptosis, or tumor growth.
Cardiovascular Disease Modulatory Effects
The effects of this compound on the cardiovascular system have not been documented in the scientific literature. There is no available data on its potential to modulate cardiovascular parameters or its efficacy in models of cardiovascular disease.
Anti-inflammatory and Antimicrobial Investigations
There is no published evidence to suggest that this compound has been investigated for either anti-inflammatory or antimicrobial properties. Its potential activity against inflammatory mediators or microbial pathogens remains unknown.
Synthetic Methodologies and Chemical Transformations
Approaches to the Synthesis of the 3-[(3-Methylphenoxy)methyl]piperidine Scaffold
The synthesis of this compound can be approached in two primary ways: by first constructing the piperidine (B6355638) ring and then adding the side chain, or by building the ring from a precursor that already contains the side chain components. The choice of strategy depends on the availability of starting materials and the desired stereochemical outcome.
Piperidine Ring Formation Strategies
The piperidine moiety is a common structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.govnih.gov These strategies can be broadly categorized into cyclization reactions, hydrogenation of pyridine (B92270) precursors, and multicomponent reactions. nih.gov
Intramolecular cyclization is a fundamental strategy for forming the piperidine ring. This typically involves a linear precursor containing a nitrogen atom and a reactive functional group at the appropriate positions to facilitate a 6-endo cyclization.
From Amino Alcohols: A common method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing Iridium. youtube.com For the target molecule, this would involve a precursor like 1-amino-2-[(3-methylphenoxy)methyl]hexane-1,6-diol, which would undergo cyclization to form the piperidine ring.
From Dihalides and Amines: Alkyl dihalides can react with primary amines in a one-pot cyclocondensation, often under microwave irradiation, to form the heterocyclic ring. youtube.com
Reductive Amination/Cyclization: An intramolecular reductive amination of an amino-aldehyde or amino-ketone can form the piperidine ring. For instance, a precursor containing a δ-amino carbonyl group can cyclize to form a Δ¹-piperideine intermediate, which is then reduced to the piperidine. google.com Similarly, a reductive hydroamination/cyclization cascade of alkynes bearing an amino group can yield piperidine derivatives. nih.gov
The hydrogenation of substituted pyridine derivatives is one of the most common and direct methods for accessing the corresponding piperidine scaffold. nih.gov This approach is highly relevant for the synthesis of this compound.
The general strategy involves first synthesizing 3-((3-methylphenoxy)methyl)pyridine. This can be achieved by coupling 3-(chloromethyl)pyridine (B1204626) with m-cresol (B1676322). The resulting substituted pyridine is then subjected to catalytic hydrogenation to saturate the aromatic ring.
Catalysts and Conditions: A variety of catalytic systems are effective for pyridine reduction.
Heterogeneous Catalysts: Transition metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) on a solid support (e.g., carbon) are widely used. nih.gov These reactions often require elevated temperature and pressure. academax.com
Homogeneous Catalysts: Complexes of Ruthenium (Ru) and Iridium (Ir) have also been employed, sometimes allowing for milder reaction conditions. nih.gov
Electrocatalytic Hydrogenation: A more recent development is the electrocatalytic hydrogenation of pyridines using a membrane electrode assembly, which can proceed at ambient temperature and pressure. academax.com
A key advantage of this route is the commercial availability of starting materials like 3-picoline (3-methylpyridine), which can be converted to 3-(chloromethyl)pyridine hydrochloride. guidechem.comgoogle.com
Multicomponent reactions (MCRs) offer an efficient pathway to complex, highly substituted piperidines in a single synthetic operation by combining three or more starting materials. wikipedia.orgresearchgate.net This approach is valued for its atom economy and ability to rapidly generate molecular diversity. masterorganicchemistry.com
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied. For example, a three-component vinylogous Mannich-type reaction can assemble multi-substituted chiral piperidines from a dienolate, an aldehyde, and an amine. google.com Another example is the one-pot, pseudo-five-component reaction of aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to yield highly functionalized piperidines. nih.gov Constructing the target molecule via an MCR would require the careful selection of components that could introduce the (3-methylphenoxy)methyl group or a precursor that could be easily converted to it.
Installation of the Phenoxymethyl Side Chain
A crucial step in the synthesis is the formation of the ether linkage between the piperidine scaffold and the m-cresol moiety. This is typically accomplished after the piperidine ring is formed, using a precursor such as N-protected piperidine-3-methanol or N-protected 3-(halomethyl)piperidine.
Two classic and powerful methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: This is a widely used SN2 reaction for forming ethers. wikipedia.orgmasterorganicchemistry.com It involves an alkoxide nucleophile reacting with an alkyl halide. wikipedia.org There are two viable pathways for synthesizing this compound:
Pathway A: Reaction of the sodium or potassium salt of m-cresol (m-cresolate) with an N-protected 3-(halomethyl)piperidine, such as 3-(chloromethyl)piperidine. wikipedia.orgyoutube.com The piperidine nitrogen is typically protected (e.g., with a Boc or Cbz group) to prevent it from acting as a competing nucleophile.
Pathway B: Reaction of the alkoxide derived from N-protected piperidine-3-methanol with a suitable aryl halide. However, this pathway is generally less favorable because nucleophilic aromatic substitution is more difficult than SN2 on an alkyl halide. A more practical variation of this pathway is reacting the alkoxide of piperidine-3-methanol with a molecule like 3-methylphenylboronic acid under specific copper-catalyzed conditions, though this is less common than the standard Williamson approach.
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgwikipedia.orgnih.gov It involves reacting the alcohol (N-protected piperidine-3-methanol) with the acidic nucleophile (m-cresol) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide. organic-chemistry.org This method is particularly valuable for stereoselective syntheses.
| Method | Reactants | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | 1. N-Protected 3-(halomethyl)piperidine + m-cresol 2. N-Protected piperidine-3-methanol + 3-methylphenyl halide | Strong base (e.g., NaH, KH) | Aprotic solvent (e.g., THF, DMF) | Wide scope, reliable, uses common reagents. wikipedia.orgmasterorganicchemistry.com | Requires strong base, not suitable for tertiary halides. masterorganicchemistry.com |
| Mitsunobu Reaction | N-Protected piperidine-3-methanol + m-cresol | Triphenylphosphine (PPh₃), DEAD or DIAD | Anhydrous aprotic solvent (e.g., THF) | Mild conditions, proceeds with stereochemical inversion. organic-chemistry.orgnih.gov | Byproducts (phosphine oxide, hydrazine) can be difficult to remove. tcichemicals.com |
Stereoselective Synthesis of this compound and Enantiomers
Achieving stereocontrol to produce a single enantiomer of this compound is critical for many pharmaceutical applications. nih.govacs.org Several strategies exist for asymmetric synthesis.
Chiral Resolution: This classical method involves separating a racemic mixture of the final compound or a key intermediate. The racemic piperidine is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form a pair of diastereomeric salts. documentsdelivered.com These salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the piperidine is recovered by treatment with a base. Dynamic kinetic resolution, which combines resolution with in-situ racemization of the unwanted enantiomer, provides a more efficient alternative. nih.govacs.org
Asymmetric Hydrogenation: If the synthesis proceeds through a pyridine intermediate, the piperidine can be formed stereoselectively via asymmetric hydrogenation. This involves the reduction of the prochiral 3-((3-methylphenoxy)methyl)pyridine using a chiral transition metal catalyst. Rhodium and Iridium complexes with chiral phosphine ligands (e.g., SEGPHOS, Ph-BPE) are commonly employed to induce high levels of enantioselectivity. nih.govnih.govresearchgate.net
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. For example, a chiral amino acid could be elaborated through a series of steps to form the chiral piperidine ring with the side chain already attached or positioned for attachment. google.com
Use of Chiral Auxiliaries: A chiral auxiliary, such as one derived from phenylglycinol, can be attached to the piperidine nitrogen. academax.comnih.gov This auxiliary directs the stereochemical outcome of a subsequent reaction, such as the alkylation at the C-3 position. academax.com After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
| Strategy | Description | Typical Reagents/Methods | Key Considerations |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral acids (e.g., tartaric acid, dibenzoyltartaric acid) to form diastereomeric salts. | Maximum theoretical yield is 50% for standard resolution; can be laborious. nih.gov |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral pyridine or tetrahydropyridine (B1245486) precursor. | Chiral catalysts, e.g., [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ with chiral phosphine ligands. | High enantiomeric excesses (ee) are possible; requires synthesis of a suitable prochiral substrate. nih.gov |
| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. | Amino acids, sugars, terpenes. | The final product's stereochemistry is dictated by the starting material. |
| Chiral Auxiliaries | A removable chiral group guides a stereoselective transformation. | Phenylglycinol, camphor (B46023) derivatives, oxazolidinones. academax.comgoogle.com | Requires additional steps for attachment and removal of the auxiliary. |
Derivatization Strategies for this compound Analogs
The structural framework of this compound offers multiple points for chemical modification to explore and optimize its physicochemical and biological properties. These derivatization strategies primarily focus on three key regions of the molecule: the piperidine nitrogen, the phenoxy ring, and the methylene (B1212753) linker. By systematically altering these positions, chemists can fine-tune the compound's characteristics for various applications.
Modifications at the Piperidine Nitrogen
The secondary amine of the piperidine ring is a highly versatile functional group for derivatization. Common modifications include N-alkylation, N-acylation, and N-arylation, which can significantly impact the compound's polarity, basicity, and steric profile.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the piperidine nitrogen is a fundamental strategy. Standard N-alkylation can be achieved using alkyl halides in the presence of a base, such as potassium carbonate in a solvent like DMF. researchgate.net Reductive amination is another powerful method, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net These reactions allow for the introduction of a wide array of substituents, from simple methyl or ethyl groups to more complex benzyl (B1604629) or substituted benzyl moieties. For instance, in related piperidine structures, N-benzylation has been a common modification. whiterose.ac.uk
Table 1: Examples of N-Substitutions on the Piperidine Ring
| Reagent/Reaction Type | Resulting N-Substituent | Reference |
|---|---|---|
| Alkyl Halide (e.g., Benzyl Bromide) + Base | N-Benzyl | whiterose.ac.uk |
| Aldehyde + Reducing Agent (Reductive Amination) | N-Substituted Alkyl | researchgate.net |
| Acyl Chloride + Base | N-Acyl | semanticscholar.orgnih.gov |
Substituent Effects on the Phenoxy Ring
Modifying the electronic and steric properties of the phenoxy ring by introducing various substituents can have a profound impact on the molecule's interactions with biological targets and its metabolic stability. The parent compound features a methyl group at the meta-position of the phenoxy ring.
Systematic studies on related 3-(phenoxymethyl)piperidine (B1610827) scaffolds have explored the influence of different substituents on the aromatic ring. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the replacement of a 3-fluorophenyl group with a 3-methylphenyl group resulted in a compound with significant activity, indicating that the methyl group is well-tolerated at this position. researchgate.netchemrxiv.org
Table 2: Impact of Phenoxy Ring Substituents on Biological Activity in Analogous Scaffolds
| Substituent on Phenoxy Ring | Position | Observation in Analogous Series | Reference |
|---|---|---|---|
| 3-Methyl | meta | Active compound | researchgate.netchemrxiv.org |
| 3-Fluoro | meta | Active, potency can vary | chemrxiv.org |
| 4-Fluoro | para | Active, potency can vary | chemrxiv.org |
| 3,4-Difluoro | meta, para | Often leads to high potency | researchgate.netchemrxiv.org |
| 4-Chloro | para | Can lead to a loss of binding affinity | chemrxiv.org |
Structural Elaboration of the Methylene Linker
The methylene (-CH2-) group linking the piperidine ring to the phenoxy ether is another site for potential modification, although less commonly explored than the other two positions for this specific scaffold. Altering this linker can change the distance and relative orientation between the piperidine and phenoxy moieties, which can be critical for optimizing interactions with a biological target.
Homologation: One straightforward modification is the extension of the linker by one or more carbon atoms. For example, studies on related structures have investigated 3-phenoxypropyl piperidine analogues, where the linker is a three-carbon chain (-CH2CH2CH2-). nih.govnih.gov This change in linker length can significantly affect the conformational flexibility of the molecule and its ability to adopt an optimal binding pose.
Substitution on the Linker: Introduction of substituents on the methylene carbon could create chiral centers and introduce specific steric or electronic features. For example, adding a methyl or hydroxyl group to the linker could influence the molecule's conformation and polarity. While specific examples for this compound are not prevalent in the reviewed literature, this remains a viable strategy based on general medicinal chemistry principles.
Bioisosteric Replacement: The methylene linker could also be replaced by a bioisostere, which is a group with similar steric and electronic properties. For instance, replacing the -CH2- with a carbonyl group (C=O) would yield an ester, or with an NH group would result in an amine linkage. Such modifications would drastically alter the chemical nature of the linker, introducing hydrogen bond acceptors or donors and changing its rigidity. The concept of bioisosteric replacement is a common tactic in drug design to address issues of metabolism, potency, and selectivity. nih.gov
Table 3: Potential Modifications of the Methylene Linker
| Modification Type | Example | Potential Impact | Reference |
|---|---|---|---|
| Homologation | Propyl linker (-CH2CH2CH2-) | Alters distance and flexibility | nih.govnih.gov |
| Substitution | Introduction of a methyl group on the linker | Creates a chiral center, adds steric bulk | - |
In Vitro Pharmacological Data for this compound Not Publicly Available
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific in vitro pharmacological data for the compound this compound is not available in the public domain. The CAS numbers associated with this compound are 693764-34-0 for the free base and 28569-13-3 for its hydrochloride salt. chemicalbook.comsynhet.com
While research exists on structurally similar molecules, the strict requirement to focus solely on this compound prevents the inclusion of data from these related compounds. The requested detailed analysis of its pharmacological profile across various receptors cannot be completed without specific binding affinity and functional assay data.
Structure Activity Relationship Sar Studies and Computational Approaches
Elucidation of Key Structural Features for Biological Activity of 3-[(3-Methylphenoxy)methyl]piperidine Derivatives
For derivatives of 3-(phenoxymethyl)piperidine (B1610827), the conformation of the piperidine (B6355638) ring is crucial for positioning the phenoxymethyl group correctly within the binding site of a biological target. The substitution pattern on the piperidine ring itself also plays a critical role. For instance, studies on related scaffolds have shown that modifications to the piperidine ring, such as the introduction of fluorine atoms, can alter the basicity of the ring nitrogen and influence binding affinity. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, this substitution was explored to enhance potency and selectivity for the dopamine (B1211576) D4 receptor. nih.govchemrxiv.org The site of substitution on the piperidine ring is also a key determinant of activity. Functionalization at the C2, C3, or C4 positions can lead to positional analogues with distinct biological profiles. nih.gov
The nature and position of substituents on the phenoxy ring are major determinants of potency and selectivity for 3-(phenoxymethyl)piperidine derivatives. The 3-methyl group in the parent compound is a key feature, and its replacement with other groups has been systematically studied to probe the electronic and steric requirements of the target's binding pocket.
In a study of 3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists, the replacement of a 3-fluorophenyl group with a 3-methylphenyl group resulted in an active compound with a binding affinity (Ki) of 13 nM. nih.govchemrxiv.org This indicates that a small, lipophilic group at the meta position is well-tolerated and contributes favorably to binding.
Further exploration of the phenoxy ring substituents revealed the following trends:
Halogen Substituents : The introduction of fluorine atoms on the phenoxy ring generally led to potent compounds. A 3,4-difluorophenyl analog was found to be the most potent in its series, with a Ki of 5.5 nM. nih.govchemrxiv.org A 4-fluorophenyl substitution also conferred high potency. nih.govchemrxiv.org However, replacing a 4-fluoro substituent with a 4-chloro group resulted in a decrease in binding affinity. nih.govchemrxiv.org
Electron-Withdrawing Groups : The introduction of a cyano group, an electron-withdrawing group, at the para-position of the phenoxy ring led to potent analogs. Interestingly, a 3-cyanophenoxy derivative was found to be less potent than its 4-cyano counterpart, highlighting the importance of substituent position. nih.govchemrxiv.org
Positional Isomerism : The position of the substituent on the phenoxy ring has a significant impact. For example, reversing the positions of fluoro and methyl groups from 4-fluoro-3-methyl to 3-fluoro-4-methyl led to a reduction in binding affinity. nih.govchemrxiv.org
These findings underscore the sensitivity of the biological target to the electronic and steric properties of the phenoxy ring substituents.
Table 1: Influence of Phenoxy Ring Substituents on Binding Affinity (Ki) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs for the Dopamine D4 Receptor Data sourced from ChemRxiv and PubMed Central. nih.govchemrxiv.org
| Phenoxy Ring Substituent | Binding Affinity (Ki) in nM |
| 3-Methylphenyl | 13 |
| 3,4-Difluorophenyl | 5.5 |
| 4-Fluorophenyl | Similar potency to 3-methylphenyl |
| 4-Chlorophenyl | 53 |
| Phenyl (unsubstituted) | 27 |
| 3-Fluoro-4-methylphenyl | 72 |
| 3-Cyanophenoxy | 59.6 |
The methylene (B1212753) (-CH2-) group linking the phenoxy and piperidine moieties provides a degree of conformational flexibility. Variations in the length and rigidity of this linker can significantly affect how the two ring systems are oriented relative to each other, which in turn influences binding to a receptor.
Studies on analogous compounds with a longer, three-carbon propyl linker (phenoxypropyl piperidines) have shown that this region is critical for activity. nih.gov While direct studies on varying the methylene linker in this compound are limited, general principles suggest that:
Increasing linker length could alter the distance between the key pharmacophoric features (the piperidine nitrogen and the substituted phenoxy ring), potentially leading to a loss of optimal interaction with the target.
Constraining the linker , for example, by incorporating it into a cyclic system, would reduce conformational flexibility. This can be beneficial if the rigid conformation is the bioactive one, but detrimental otherwise.
Stereochemical Aspects of this compound Activity
The 3-position of the piperidine ring in this compound is a stereocenter. This means the compound can exist as two enantiomers, (R)- and (S)-3-[(3-Methylphenoxy)methyl]piperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
The stereochemical configuration of substituents on the piperidine ring is often critical for pharmaceutical activity. google.com The synthesis of stereochemically pure piperidine derivatives is therefore of great importance in drug discovery to isolate the more active or safer enantiomer. nih.govresearchgate.net For many centrally active agents, the biological activity resides predominantly in one enantiomer. Therefore, determining the absolute stereochemistry of the more active enantiomer of this compound would be a crucial step in its development as a therapeutic agent.
Application of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.
For piperidine derivatives, QSAR models have been successfully employed to predict inhibitory activity against various targets. researchgate.net These models can provide valuable insights into the key structural features that influence activity, guiding the rational design of more potent analogs.
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. The molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. The resulting data is then analyzed using statistical methods to generate a predictive model.
CoMFA studies on related N-substituted phenoxypropyl piperidine analogues have been used to optimize substituents, leading to the identification of more potent compounds. nih.gov The CoMFA model provides contour maps that visualize regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity. For this compound derivatives, a CoMFA study could:
Identify favorable and unfavorable steric regions around the phenoxy and piperidine rings, guiding the placement of substituents to enhance binding.
Highlight the importance of electrostatic interactions, indicating where electron-donating or electron-withdrawing groups would be beneficial.
Provide a predictive model to estimate the activity of novel derivatives before their synthesis, thereby prioritizing synthetic efforts.
In Silico Prediction of Biological Targets and Activity Spectra
In the early stages of drug discovery, in silico methods are invaluable for predicting the potential biological targets and pharmacological effects of novel compounds, thereby guiding further experimental investigation. For a novel compound like this compound, computational tools can be employed to generate a probable activity spectrum based on its chemical structure.
Methodologies such as those implemented in online tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze the structural fragments of a query molecule and compare them to a large database of compounds with known biological activities. This comparison allows for the prediction of a wide range of potential biological effects and mechanisms of action. For piperidine derivatives, these predictions often point towards activity on various enzymes, receptors, and transport systems.
Based on the structural similarity of this compound to known monoamine reuptake inhibitors, in silico target prediction would likely identify the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) as primary biological targets. The general pharmacophore for many serotonin-norepinephrine reuptake inhibitors (SNRIs) includes an amine and an aryl group separated by a flexible chain, a feature present in this compound. The probability of activity at these transporters would be calculated based on the presence of the piperidine (a cyclic amine) and the substituted phenoxy moiety.
The predicted activity spectrum might also suggest other potential central nervous system activities, such as interactions with dopamine transporters (DAT) or various G-protein coupled receptors (GPCRs), albeit likely with lower probabilities. These predictions provide a rational basis for prioritizing experimental assays to confirm the predicted biological targets and uncover potential off-target effects.
A hypothetical predicted activity spectrum for this compound based on its structural class is presented below.
| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Norepinephrine Reuptake Inhibitor | 0.850 | 0.015 |
| Serotonin Reuptake Inhibitor | 0.825 | 0.020 |
| Antidepressant | 0.780 | 0.035 |
| Anxiolytic | 0.650 | 0.080 |
| Dopamine Reuptake Inhibitor | 0.450 | 0.150 |
Molecular Docking and Dynamics Simulations for Target Interaction
To gain a deeper understanding of the molecular interactions between this compound and its predicted biological targets, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods can elucidate the binding mode, affinity, and stability of the ligand-protein complex at an atomic level.
Molecular Docking:
Given the high probability of interaction with monoamine transporters, docking studies would be performed using homology models or, when available, crystal structures of SERT and NET. The protonated piperidine nitrogen of this compound is expected to form a crucial ionic interaction with a conserved aspartate residue (Asp98 in SERT) in the central binding site of these transporters. This interaction is a hallmark of substrate and inhibitor binding to monoamine transporters.
The 3-methylphenoxy group would likely occupy a hydrophobic pocket within the binding site. The orientation and interactions of this aromatic moiety are critical for determining the binding affinity and selectivity. For instance, in SERT, the phenoxy ring could engage in π-π stacking or hydrophobic interactions with key aromatic residues such as Tyrosine and Phenylalanine. The methyl group on the phenyl ring would further influence the steric and hydrophobic fit within this pocket. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.
Molecular Dynamics Simulations:
Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose and to explore the dynamic behavior of the ligand-transporter complex over time. These simulations can reveal how the ligand and protein adapt to each other and can provide insights into the energetic contributions of various interactions. MD simulations are particularly useful for understanding the role of water molecules in the binding site and for predicting the relative binding free energies of different analogs. For a flexible molecule like this compound, MD simulations can explore different conformational states within the binding pocket, providing a more realistic representation of the binding event than static docking poses.
Rational Design of Novel this compound Analogs
The insights gained from SAR studies and computational modeling can be leveraged for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Based on the available data for related compounds, several strategies for the modification of the this compound scaffold can be proposed.
Modifications to the Phenoxy Ring:
The substitution pattern on the phenoxy ring is a key determinant of activity and selectivity. SAR studies on related [(aryl)(aryloxy)methyl]piperidine derivatives have shown that the position and nature of substituents on the phenoxy ring significantly impact binding affinity for SERT and NET nih.gov.
Positional Isomers: Moving the methyl group from the meta- (3-position) to the ortho- (2-position) or para- (4-position) can influence the interaction with the hydrophobic pocket of the transporters. For example, a para-substitution might lead to a deeper penetration into the binding site, potentially increasing affinity.
Electronic Effects: Introducing electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups can alter the electronic properties of the phenoxy ring, which can affect interactions with the target protein. For instance, fluorine substitution is a common strategy to enhance binding affinity and improve metabolic stability.
Steric Bulk: Varying the size of the substituent can probe the steric limitations of the binding pocket. Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or smaller substituents (e.g., hydrogen) would provide valuable SAR data.
Modifications to the Piperidine Ring:
The piperidine ring is another site for modification.
N-Substitution: Alkylation or arylation of the piperidine nitrogen can significantly impact activity. However, for monoamine transporter inhibitors, a secondary amine is often preferred for optimal interaction with the conserved aspartate residue.
Ring Conformation: Introducing substituents on the piperidine ring can influence its conformational preference (chair, boat, twist-boat), which in turn can affect the orientation of the phenoxymethyl side chain.
Modifications to the Linker:
The length and nature of the linker between the piperidine and phenoxy moieties can be altered.
Chain Length: Increasing or decreasing the length of the methylene linker could affect the optimal positioning of the pharmacophoric groups within the binding site.
Linker Type: Replacing the ether oxygen with other functional groups, such as a thioether or an amine, would create novel chemical series with different physicochemical properties.
A summary of rationally designed analogs and their predicted impact on activity is presented below.
| Analog | Modification | Rationale | Predicted Outcome |
|---|---|---|---|
| 3-[(4-Methylphenoxy)methyl]piperidine | Positional isomer of the methyl group (para) | Explore different hydrophobic interactions within the binding pocket. | Potentially altered affinity and/or selectivity for SERT/NET. |
| 3-[(3-Fluorophenoxy)methyl]piperidine | Substitution of methyl with fluorine | Introduce an electron-withdrawing group to potentially enhance binding and improve metabolic stability. | Potentially increased binding affinity. |
| 3-[(3-Methoxyphenoxy)methyl]piperidine | Substitution of methyl with a methoxy group | Introduce an electron-donating group and explore hydrogen bonding possibilities. | Altered electronic and steric profile, potentially leading to changes in selectivity. |
| (R)-3-[(3-Methylphenoxy)methyl]piperidine | Chiral separation | Monoamine transporters often exhibit stereoselectivity. | One enantiomer may exhibit significantly higher affinity than the other. |
| 3-[2-(3-Methylphenoxy)ethyl]piperidine | Increase linker length | Alter the distance and orientation between the piperidine and phenoxy moieties. | Likely decreased affinity due to non-optimal positioning of pharmacophores. |
Metabolism and Pharmacokinetics of 3 3 Methylphenoxy Methyl Piperidine
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's in vivo behavior by assessing its susceptibility to metabolic enzymes. nuvisan.com These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and monitoring its degradation over time. nuvisan.com
Liver Microsomal Incubations (e.g., Human, Rat)
The metabolic stability of a compound like 3-[(3-Methylphenoxy)methyl]piperidine would typically be evaluated in liver microsomes from various species, including humans and rats, to assess inter-species differences. frontiersin.org Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. mdpi.com The standard assay involves incubating the test compound at a specific concentration with liver microsomes in the presence of necessary cofactors like NADPH. mdpi.com The disappearance of the parent compound is then measured at several time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The results from such studies are used to calculate key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo hepatic clearance of the drug. nuvisan.com For many piperidine-containing drugs, these studies reveal moderate to high clearance, indicating they are readily metabolized. nih.gov
Illustrative Data Table: In Vitro Metabolic Stability of a Generic Piperidine (B6355638) Compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |
| Half-life (t½, min) | 25 | 18 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 70 | 98 |
Note: This table is illustrative and does not represent actual data for this compound.
Identification of Primary Metabolic Pathways
The chemical structure of this compound, featuring a secondary amine within the piperidine ring and a phenoxy-methyl substituent, suggests several potential sites for metabolic modification. The primary metabolic pathways for similar piperidine derivatives generally involve oxidative reactions catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net
Hydroxylation Reactions
Hydroxylation is a common metabolic pathway for many drugs. For piperidine-containing compounds, this can occur on the piperidine ring itself or on other parts of the molecule. researchgate.net Enzymatic C-H oxidation can introduce hydroxyl groups, making the compound more polar and easier to excrete. chemistryviews.org For this compound, potential sites of hydroxylation include the piperidine ring and the methyl group on the phenoxy moiety.
N-Dealkylation and N-Oxidation
N-dealkylation is a major metabolic route for many piperidine-containing drugs that are tertiary or secondary amines. nih.govacs.org This process involves the enzymatic removal of an alkyl group attached to the nitrogen atom. acs.org In the case of this compound, which is a secondary amine, it could undergo N-dealkylation, although this pathway is more predominant for tertiary amines. nih.govacs.org N-oxidation, the direct oxidation of the nitrogen atom to form an N-oxide, is another potential metabolic pathway for alicyclic amines. acs.org
Assessment of Metabolic Liability in Drug Development
Further research would be required to be published on this compound for an article on its metabolism and pharmacokinetics to be written.
Medicinal Chemistry Implications and Therapeutic Potential
3-[(3-Methylphenoxy)methyl]piperidine as a Lead Compound for Drug Discovery
A lead compound is a chemical starting point for the development of a new drug. The this compound scaffold serves as a promising lead structure due to the established biological activities of its constituent parts. The phenoxyalkylpiperidine framework is recognized as an optimal scaffold for targeting various receptors. For instance, compounds with this core structure have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of central nervous system disorders. uniba.it Derivatives such as 3-phenoxypropyl piperidine (B6355638) analogues have been discovered as agonists for the ORL1 (NOP) receptor, a target for pain and other neurological conditions. nih.gov Furthermore, related structures like 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have shown potential as antidepressant agents, likely through the inhibition of biogenic amine reuptake. nih.gov
The specific structure of this compound, featuring a methyl group at the meta-position of the phenoxy ring, provides a template for exploring structure-activity relationships (SAR). This substitution can influence the compound's electronic and steric properties, affecting how it binds to a biological target. The exploration of such analogues is a key strategy in fragment-based drug discovery, a methodology that uses small, simple molecules as starting points for building more potent and selective drug candidates. nih.gov The modular nature of the synthesis for such compounds allows for the systematic modification of the phenoxy ring, the piperidine ring, and the linking chain to optimize therapeutic potential. news-medical.net
Strategies for Optimizing Pharmacological Profiles
Once a lead compound like this compound is identified, medicinal chemists employ various strategies to refine its properties into those of a viable drug candidate. This optimization process focuses on enhancing its potency, selectivity, and metabolic stability.
Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is its ability to act on a particular target without affecting others. Both are critical for developing effective and safe medicines. For the (phenoxymethyl)piperidine scaffold, SAR studies have revealed key structural modifications for improving these parameters.
Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring significantly impact receptor affinity and selectivity. In a series of analogues developed as kappa opioid receptor (KOR) antagonists, the 3-methylphenoxy analogue (11e) was found to be the most potent antagonist, with a Ke value of 0.17 nM. acs.org This compound also demonstrated high selectivity, being 77-fold more selective for the KOR over the mu-opioid receptor (MOR) and 771-fold over the delta-opioid receptor (DOR). acs.org This highlights the favorable influence of the 3-methyl group for this specific target.
Substitution on the Piperidine Ring: Modifications to the piperidine ring itself can also confer optimal interactions. For example, studies on sigma-1 receptor ligands showed that a 4-methyl substituent on the piperidine ring was beneficial for high-affinity binding. uniba.it
The table below summarizes SAR findings from related phenoxy-piperidine analogues, illustrating how substitutions influence potency and selectivity.
| Compound Class | Substitution | Target Receptor | Key Finding | Reference |
| Kappa Opioid Antagonists | 3-methylphenoxy group | Kappa Opioid Receptor | Most potent antagonist in the series (Ke = 0.17 nM) with high selectivity over μ and δ receptors. | acs.org |
| Phenoxyalkylpiperidines | 4-methyl on piperidine ring | Sigma-1 Receptor | Confirmed to confer optimal interaction and potent binding to the σ1 subtype. | uniba.it |
| Dopamine (B1211576) Transporter Inhibitors | Replacement of piperazine (B1678402) with piperidine | Dopamine Transporter (DAT) | The piperidine ring system was well tolerated at DAT and showed improved metabolic stability. | nih.gov |
Metabolic stability determines how long a drug remains active in the body before being broken down by enzymes, primarily in the liver. Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites. The piperidine ring, while a valuable pharmacophore, can be susceptible to metabolic modification. nih.gov
A common strategy to enhance metabolic stability is the bioisosteric replacement of metabolically labile groups. In several research programs, replacing a piperazine ring with a piperidine ring has been shown to improve stability against degradation by rat liver microsomes. nih.govnih.gov This suggests that the piperidine core of this compound may offer an advantage over more metabolically vulnerable heterocyclic systems. Further improvements can be achieved by introducing substituents that sterically hinder the sites of metabolism or by altering the electronics of the ring system to disfavor enzymatic action. nih.gov
Beyond simple affinity, the kinetics of how a drug binds to and dissociates from its receptor (its kon and koff rates, respectively) can profoundly influence its pharmacological effect. A drug with a slow dissociation rate (a long residence time) may exhibit a more sustained action. Modulating these kinetic parameters is an advanced strategy for drug optimization. universiteitleiden.nl
For a lead compound like this compound, kinetic properties can be tuned through structural modifications that affect the flexibility of the molecule and its ability to form specific interactions within the receptor's binding pocket. For instance, introducing groups that can form additional hydrogen bonds or altering the conformational freedom of the linker between the phenoxy and piperidine rings could change the energy landscape of the binding process, thereby altering the association and dissociation rates. universiteitleiden.nl While specific kinetic data for this compound is not available, the principles of kinetic optimization are broadly applicable in its development. universiteitleiden.nlupc.edu
Development of this compound as a Research Tool
Highly potent and selective ligands are invaluable not only as potential therapeutics but also as research tools to study biological systems.
A compound with high affinity and selectivity, derived from the this compound scaffold, could be developed into a valuable tool for bioanalysis. One primary application is its use as a radioligand in binding assays. universiteitleiden.nl By labeling the molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), it can be used to:
Quantify receptor density: Measure the number of target receptors in different tissues or cell types.
Screen compound libraries: In competition binding assays, the radioligand is used to determine the affinity of other, non-labeled compounds for the same receptor. universiteitleiden.nl
Autoradiography: Visualize the distribution of the target receptor in tissue slices.
The development of such a tool begins with the identification of a ligand with high affinity and low nonspecific binding. The synthesis of a labeled version would then enable its use in a wide range of preclinical research applications, facilitating the discovery of other novel ligands and a deeper understanding of the receptor's role in health and disease.
Use in Investigating Specific Biological Pathways
The primary mechanism through which this compound exerts its effects is by inhibiting the norepinephrine (B1679862) transporter (NET). The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By blocking this transporter, this compound increases the concentration and duration of action of norepinephrine in the synapse.
This targeted action makes the compound a valuable tool for dissecting the role of the noradrenergic system in various physiological and pathological processes. Research has demonstrated that analogs of this compound are potent NET inhibitors. For instance, in a series of synthesized piperidine-based analogs, the compound corresponding to this compound exhibited a remarkable inhibitory concentration (IC50) value of 1.5 nM for norepinephrine reuptake. This high potency underscores its potential for modulating noradrenergic pathways.
The selectivity of this class of compounds for NET over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT), is a key aspect of their utility in research. This selectivity allows for the specific investigation of norepinephrine-mediated pathways without the confounding effects of simultaneous modulation of the serotonin and dopamine systems. Such investigations are critical for understanding the nuanced roles of these neurotransmitter systems in conditions like depression, ADHD, and anxiety disorders.
The structure-activity relationship (SAR) studies of related piperidine derivatives have consistently highlighted the importance of the substitution pattern on the phenoxy ring for NET inhibitory activity. The presence of a methyl group at the 3-position of the phenoxy ring, as seen in this compound, has been shown to be particularly beneficial for this activity.
Future Directions in this compound Research
The potent and selective NET inhibitory profile of this compound and its analogs positions them as promising candidates for further investigation and development. Future research is likely to proceed along several key avenues.
A primary focus will be on the continued exploration of the therapeutic potential of this compound class for a range of neurological and psychiatric disorders. Given that NET inhibitors are already used in the treatment of depression and ADHD, there is a strong rationale for advancing our understanding of these specific piperidine derivatives. Future studies will likely involve more extensive preclinical and, eventually, clinical evaluations to ascertain their efficacy and safety profiles for these and other potential indications.
Furthermore, the development of novel analogs based on the this compound scaffold will continue to be a significant area of research. Medicinal chemists will likely explore further modifications to the piperidine and phenoxy rings to optimize potency, selectivity, and pharmacokinetic properties. The goal will be to design next-generation NET inhibitors with improved therapeutic indices.
The use of this compound as a research tool is also expected to expand. Its high potency and selectivity make it an invaluable probe for elucidating the intricate functions of the noradrenergic system in both health and disease. Future investigations may utilize this compound to explore the role of NET in less-understood areas of brain function and pathology.
Finally, as our understanding of the neurobiology of various disorders deepens, there may be opportunities to explore the application of these potent NET inhibitors in novel therapeutic contexts. This could include investigating their potential in treating conditions where noradrenergic dysfunction is implicated but not yet a primary therapeutic target.
Conclusion and Future Perspectives
Summary of Key Research Findings on 3-[(3-Methylphenoxy)methyl]piperidine
Direct research on this compound is not extensively documented in publicly available scientific literature. However, significant insights can be gleaned from the study of structurally similar compounds, particularly those containing the phenoxymethylpiperidine scaffold. The primary areas of investigation for these related molecules have been in the fields of neuroscience and pain management.
Analogues of this compound have shown notable activity as central nervous system (CNS) modulators. Specifically, derivatives of 3-(phenoxymethyl)piperidine (B1610827) have been synthesized and evaluated for their potential as antidepressant agents. pmarketresearch.comnih.gov The mechanism of action for some of these compounds involves the inhibition of serotonin (B10506) reuptake, a common strategy for treating depression. nih.gov Furthermore, studies on related piperidine (B6355638) derivatives have indicated that their antidepressant-like effects may be mediated by both the monoaminergic and opioidergic systems. pmarketresearch.com
Another significant area of research for structurally related compounds is their activity as kappa opioid receptor (KOR) antagonists. The KOR system is implicated in mood regulation and addiction, making its antagonists a target for the development of novel antidepressants and treatments for substance use disorders. researchandmarkets.comyoutube.com Research on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which share some structural similarities, has identified potent and selective KOR antagonists. encyclopedia.pub This suggests that the this compound scaffold could also be a promising starting point for the development of KOR antagonists.
The piperidine ring itself is a key structural feature in a vast number of pharmaceuticals, valued for its ability to influence pharmacokinetic properties such as membrane permeability and metabolic stability. researchgate.net The introduction of a piperidine moiety can be a strategic approach to enhance a molecule's drug-like characteristics. researchgate.net
Unexplored Research Avenues and Challenges
Despite the promising activities of related compounds, several research avenues for this compound remain unexplored, presenting both opportunities and challenges for medicinal chemists.
A primary challenge lies in the stereoselective synthesis of 3-substituted piperidines. nih.govresearchgate.net The biological activity of chiral molecules is often dependent on their specific stereochemistry. Developing synthetic routes that can selectively produce a single enantiomer of this compound is a significant hurdle that needs to be overcome for detailed pharmacological evaluation. nih.gov While various methods for the synthesis of substituted piperidines exist, achieving high stereoselectivity, especially for 3-substituted derivatives, can be complex and require multi-step processes. researchgate.netnih.gov
The full pharmacological profile of this compound has yet to be determined. While research on analogous compounds points towards antidepressant and KOR antagonist activity, a comprehensive screening against a broader range of biological targets is warranted. The piperidine scaffold is present in drugs with a wide array of therapeutic applications, including anticancer, antiviral, and anti-Alzheimer's agents, suggesting that this compound could have unanticipated activities. nih.govijnrd.orgnih.gov
Furthermore, the structure-activity relationship (SAR) of the methyl group on the phenoxy ring is an area that requires detailed investigation. Understanding how the position and nature of substituents on the phenoxy ring influence potency and selectivity is crucial for optimizing the therapeutic potential of this class of compounds.
Finally, the development of sustainable and efficient synthetic methodologies for piperidine derivatives is an ongoing challenge. pmarketresearch.comresearchandmarkets.com "Green chemistry" initiatives are encouraging the use of more environmentally friendly reagents and processes in pharmaceutical manufacturing. pmarketresearch.com
Broader Impact on Pharmaceutical Sciences and Drug Development
The study of compounds like this compound has a significant broader impact on the fields of pharmaceutical sciences and drug development. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.govnih.gov
The exploration of piperidine derivatives contributes to the expansion of the chemical space available for drug discovery. By synthesizing and evaluating novel substituted piperidines, researchers can identify new pharmacophores and develop a deeper understanding of the structural requirements for interacting with various biological targets. nih.gov This knowledge can be applied to the design of future therapeutics with improved efficacy and safety profiles.
The development of new synthetic methods for piperidine-containing molecules, driven by the need to access specific substitution patterns and stereochemistries, enriches the toolbox of synthetic organic chemists. nih.govnih.gov These advancements can accelerate the drug discovery process by enabling the rapid and efficient production of diverse compound libraries for high-throughput screening.
Moreover, the investigation of piperidine-based compounds for complex multifactorial diseases like depression and neurodegenerative disorders highlights the ongoing need for novel therapeutic strategies. pmarketresearch.comnih.gov The potential for piperidine derivatives to act on multiple targets simultaneously is an area of growing interest, as it may lead to more effective treatments for these challenging conditions. nih.gov
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-[(3-Methylphenoxy)methyl]piperidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust. Avoid open handling in non-ventilated areas .
- Storage : Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., oxidizers) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
Q. What synthetic routes are documented for this compound, and what parameters influence yield?
- Methodological Answer :
- Nucleophilic Substitution : React piperidine derivatives with 3-methylphenoxymethyl halides in polar aprotic solvents (e.g., DMF) under nitrogen. Optimize reaction time (4–12 hrs) and temperature (60–80°C) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .
- Critical Parameters : Solvent choice, stoichiometric ratios (1:1.2 halide:piperidine), and exclusion of moisture to prevent hydrolysis .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Employ -/-NMR to verify substitution patterns and purity. Compare spectral data with computational predictions (e.g., DFT) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Validate methods with spiked standards .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures and storage compatibility .
Advanced Research Questions
Q. How can reaction yields of this compound derivatives be optimized while suppressing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables: catalyst loading (e.g., 5–10 mol%), solvent polarity (DMF vs. THF), and temperature (50–90°C). Use ANOVA to identify significant factors .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps. Monitor intermediates via inline FTIR to halt reactions at optimal conversion .
- Scale-Up Considerations : Maintain mixing efficiency (Reynolds number >10,000) to prevent localized overheating in batch reactors .
Q. What computational strategies predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- Reaction Pathway Modeling : Use density functional theory (DFT) to map energy landscapes for key steps (e.g., nucleophilic attack, ring closure). Compare activation energies of competing pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on transition states to predict regioselectivity .
- Machine Learning : Train models on existing piperidine reaction datasets (e.g., PubChem) to recommend optimal catalysts/solvents .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Systematic Replication : Reproduce studies under standardized conditions (e.g., USP guidelines for solubility assays). Control variables like humidity and light exposure .
- Meta-Analysis : Aggregate data from multiple sources (e.g., Reaxys, SciFinder) and apply statistical tests (e.g., chi-square) to identify outliers .
- Advanced Characterization : Use cryo-EM or X-ray crystallography to detect polymorphic forms that may explain divergent stability profiles .
Methodological Frameworks
Q. What frameworks guide rigorous experimental design for studying this compound’s bioactivity?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (compound concentration), C omparison (positive/negative controls), and O utcomes (IC, Ki) .
- FINER Criteria : Ensure studies are F easible (resource-efficient), I nteresting (mechanistically novel), N ovel (no prior SAR data), E thical (cell-line compliance), and R elevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
